molecular formula C27H25NO4 B6175488 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid CAS No. 2567504-20-3

3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B6175488
CAS No.: 2567504-20-3
M. Wt: 427.5
InChI Key:
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Description

3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The benzyl group can enhance the compound’s binding affinity to its target, while the pyrrolidine ring provides structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-((9H-fluoren-9-yl)methoxy)carbonylamino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the Fmoc group allows for selective deprotection and functionalization, while the benzyl group enhances binding interactions. The pyrrolidine ring provides a rigid scaffold that can be further modified to enhance biological activity.

Properties

CAS No.

2567504-20-3

Molecular Formula

C27H25NO4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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